Benzofuro[3,2-c]pyridin-1(2h)-one
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Overview
Description
Benzofuro[3,2-c]pyridin-1(2H)-one is a heterocyclic compound that features a fused benzofuran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[3,2-c]pyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of benzo[b]-2-furyl acetone, followed by cyclization to form the desired benzofuro[3,2-c]pyridine structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzofuro[3,2-c]pyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Benzofuro[3,2-c]pyridin-1(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Benzofuro[3,2-c]pyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzofuro[3,2-c]carbazole: Known for its applications in organic electronics and fluorescence.
Benzofuro[3,2-b]indoline: Studied for its unique reactivity and potential biological applications
Uniqueness: Benzofuro[3,2-c]pyridin-1(2H)-one stands out due to its specific ring structure, which imparts unique chemical and physical properties.
Properties
CAS No. |
26956-45-6 |
---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2H-[1]benzofuro[3,2-c]pyridin-1-one |
InChI |
InChI=1S/C11H7NO2/c13-11-10-7-3-1-2-4-8(7)14-9(10)5-6-12-11/h1-6H,(H,12,13) |
InChI Key |
FKJHCAUIXAAMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CNC3=O |
Origin of Product |
United States |
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